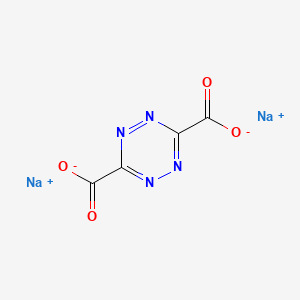

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

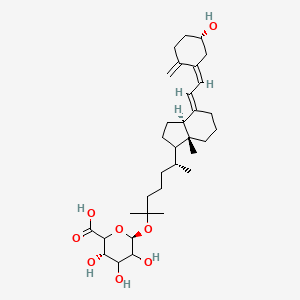

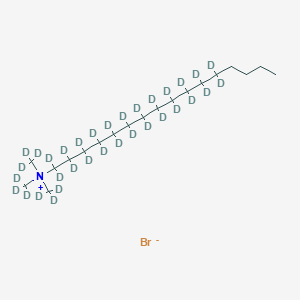

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, also known as DTDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DTDC is a white crystalline powder that is soluble in water and has a molecular weight of 256.1 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Optical Sensing and Material Properties

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, a derivative of tetrazine, exhibits remarkable properties when integrated into certain materials. For instance, it has been utilized to functionalize the zirconium MOF (UiO-66) structure, resulting in an optical sensor capable of detecting oxidizing gases such as nitrous gases. This sensor material undergoes a reversible color change when oxidized or reduced, providing a visual indication of the presence of oxidative agents. The stability of the framework during redox reactions was confirmed through various measurements, indicating its potential for applications requiring robust and responsive sensing materials (Nickerl, Senkovska, & Kaskel, 2015).

Coordination Chemistry and Material Synthesis

The coordination chemistry of tetrazine derivatives, including this compound, is characterized by unique electron and charge transfer phenomena. These compounds are known for their ability to bridge metal centers in various configurations due to their rich heteroatom composition. The electron transfer properties of tetrazines contribute to their utility in the synthesis of supramolecular materials, making them valuable components for advanced material development (Kaim, 2002).

Energetic Materials and Thermal Properties

Research has also explored the synthesis and characterization of tetrazine derivatives for applications in energetic materials. For example, certain 3,6-disubstituted 1,2,4,5-tetrazines demonstrate high thermal stability, making them candidates for energetic applications. The energetic properties of these compounds have been compared to known materials, showing promise for use in explosives, gas generants, and low-smoke pyrotechnics due to their high-nitrogen content and positive heats of formation (Klapoetke, Preimesser, & Stierstorfer, 2013).

Bioorthogonal Chemistry and Medical Applications

In the realm of bioorthogonal chemistry, 1,2,4,5-tetrazines, including this compound, have been identified as potent dienes for inverse electron demand Diels-Alder cycloaddition reactions. These reactions are crucial for labeling and detection in biological systems. The optimization and characterization of tetrazines for such applications have led to the development of derivatives with varying degrees of stability and reactivity, catering to specific requirements in biomedical sciences. Some tetrazine derivatives have been successfully utilized in pretargeted cancer cell labeling, highlighting their potential in medical diagnostics and treatment monitoring (Karver, Weissleder, & Hilderbrand, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate is a complex compound with a variety of potential targets. It has been used as a bridging ligand towards silver (i) and copper (i) ions . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Mode of Action

The compound interacts with its targets primarily through its tetrazine unit. The tetrazine unit can be reversibly oxidized and reduced, which is accompanied by a drastic color change from yellow to pink and vice versa . This property makes it useful in applications such as optical sensor materials for the detection of oxidative agents .

Biochemical Pathways

It’s known that the compound can participate as dienes in the inverse electron demand (id) diels–alder cycloaddition reactions . This reaction is used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds .

Pharmacokinetics

Its molecular weight of 21405 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. As an optical sensor material, it can detect oxidative agents, resulting in a color change . In coordination chemistry, it acts as a bridging ligand, leading to the formation of complex structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s optical sensor properties are likely to be affected by the presence and concentration of oxidative agents in the environment . Additionally, factors such as temperature, pH, and the presence

Properties

IUPAC Name |

disodium;1,2,4,5-tetrazine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHORAEJXDWQQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655096 |

Source

|

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113631-48-4 |

Source

|

| Record name | Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)

![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)